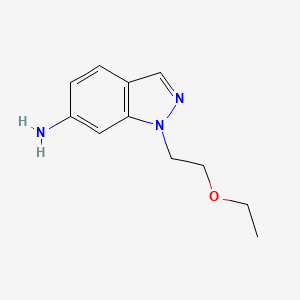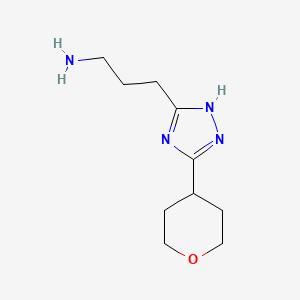
3-(5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a suitable catalyst.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling of the Rings: The tetrahydropyran and triazole rings are then coupled using a suitable linker, such as a propylamine chain, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted amines.
科学的研究の応用
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the triazole ring, making it less versatile in certain applications.
4H-1,2,4-Triazol-3-yl derivatives: These compounds may have different substituents on the triazole ring, affecting their reactivity and applications.
Uniqueness
The presence of both the tetrahydropyran and triazole rings in 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine provides a unique combination of properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
3-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H18N4O/c11-5-1-2-9-12-10(14-13-9)8-3-6-15-7-4-8/h8H,1-7,11H2,(H,12,13,14) |
InChIキー |
CDCDNPSXFHSHMV-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=NNC(=N2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
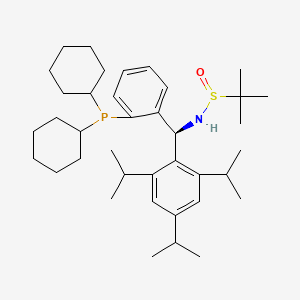
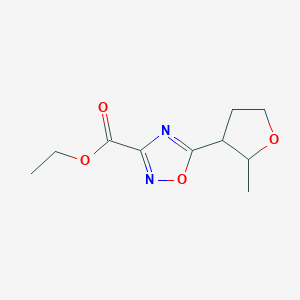
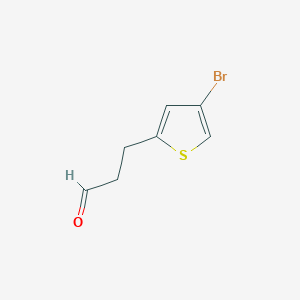
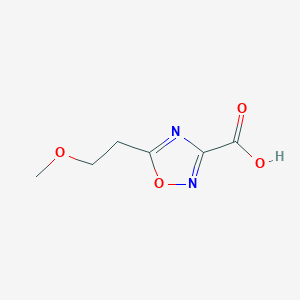

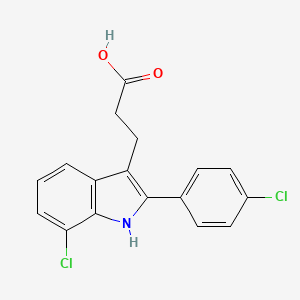

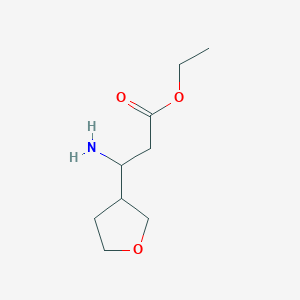

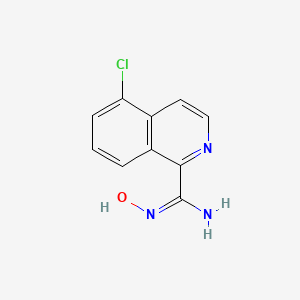
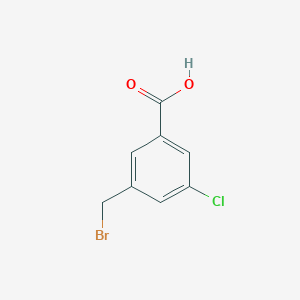
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
